molecular formula C14H11BrN2O2S B1532117 4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine CAS No. 1014613-05-8

4-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine

Cat. No. B1532117
Key on ui cas rn: 1014613-05-8
M. Wt: 351.22 g/mol
InChI Key: XYWYPNRYJVGINH-UHFFFAOYSA-N
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Patent
US09326987B2

Procedure details

To a stirring solution of 4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (20.08 g) in anhydrous Tetrahydrofuran (200 ml) at −50° C. was added LDA (66.2 ml) dropwise over 20 min. The resulting suspension was stirred at −50° C. for 1 h then methyl iodide (22.34 ml) was added dropwise over 20 min. The reaction mixture was stirred at −30° C. for 1 h then quenched by the addition of water. The layers were separated and the aq was re-extracted with DCM. The THF layer was concentrated in vacuo then re-dissolved in DCM. The DCM extracts were then combined and washed with water, brine, then dried over magnesium sulfate, filtered and evaporated to yield an oily residue that was recrystallised using cyclohexane:ethyl acetate (5:1) to yield a solid which was triturated using methanol, collected by filtration then dried in vacuo at 45° C. overnight to yield the title compound, 10.52 g as a pale yellow solid.
Quantity
20.08 g
Type
reactant
Reaction Step One
Name
Quantity
66.2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
22.34 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)(=[O:13])=[O:12])[CH:9]=[CH:10][C:3]=12.[Li+].[CH3:21]C([N-]C(C)C)C.CI>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[N:8]([S:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:9]([CH3:21])=[CH:10][C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
20.08 g
Type
reactant
Smiles
BrC1=C2C(=NC=C1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
66.2 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
22.34 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
The resulting suspension was stirred at −50° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −30° C. for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
then quenched by the addition of water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq was re-extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The THF layer was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
then re-dissolved in DCM
WASH
Type
WASH
Details
washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield an oily residue that
CUSTOM
Type
CUSTOM
Details
was recrystallised
CUSTOM
Type
CUSTOM
Details
to yield a solid which
CUSTOM
Type
CUSTOM
Details
was triturated
FILTRATION
Type
FILTRATION
Details
collected by filtration
CUSTOM
Type
CUSTOM
Details
then dried in vacuo at 45° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C2C(=NC=C1)N(C(=C2)C)S(=O)(=O)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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